4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride

Descripción general

Descripción

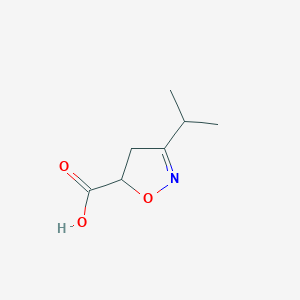

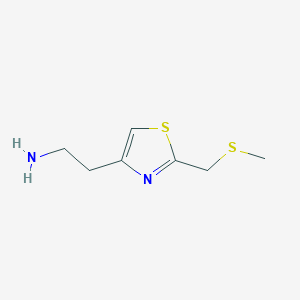

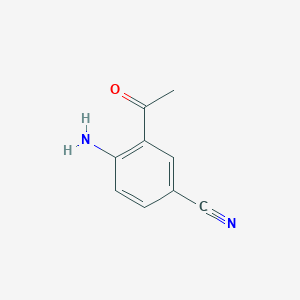

“4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride” is a chemical compound. Based on its name, it likely contains a benzene ring with an aminoethyl (NH2-CH2-) group and a diethylsulfonamide (SO2-N(C2H5)2) group attached to it. The “hydrochloride” indicates that it’s a salt formed with hydrochloric acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like solubility, melting point, boiling point, etc., are determined experimentally. Without specific data on this compound, it’s not possible to provide these details .

Aplicaciones Científicas De Investigación

Stem Cell Research

This compound, also known as Y-27632 dihydrochloride, is a selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK). It has been used to increase the survival rate of human embryonic stem (hES) cells and induced pluripotent stem cells (iPSCs) during cryopreservation . By inhibiting ROCK, Y-27632 dihydrochloride helps to maintain the pluripotency of stem cells and prevents apoptosis, which is crucial for stem cell culture and subsequent applications.

Neuroscience

In neuroscience, Y-27632 dihydrochloride is utilized to reprogram fibroblasts to mature neurons . This process is enhanced when used in combination with other compounds like CHIR99021 and RepSox . The ability to convert fibroblasts directly into neurons has significant implications for studying neurodegenerative diseases and potential therapeutic applications.

Regenerative Medicine

The compound is part of a cocktail used to convert fibroblasts into cardiomyocytes (heart muscle cells). This application is particularly promising for regenerative medicine, offering a potential avenue for repairing heart tissue after myocardial infarction .

Cancer Research

Y-27632 dihydrochloride is used in cancer research to optimize the growth and viability of naive human pluripotent stem cells. These cells can be derived from primed ESCs and iPSCs using naive human stem cell medium (NHSM), which is crucial for developing cancer models and testing therapeutic strategies .

Tissue Engineering

This compound is also a key component of growth media for urothelial organoids . Organoids are three-dimensional multicellular in vitro tissue constructs that mimic the structure and function of organs. They are used for disease modeling, drug testing, and potentially for transplantation .

Developmental Biology

In developmental biology, Y-27632 dihydrochloride is part of protocols to generate brain organoids from human iPSCs. Brain organoids are used to study brain development and neurological disorders, and they provide a platform for testing neurotoxicity and drug efficacy .

Pharmacology

As a selective ROCK inhibitor, Y-27632 dihydrochloride is studied for its therapeutic potential in various diseases. ROCK is involved in multiple cellular functions, and its inhibition can have beneficial effects in conditions such as hypertension, asthma, and erectile dysfunction .

Cell Biology

The compound is instrumental in studies related to cell migration and adhesion . ROCK plays a significant role in the regulation of actin cytoskeleton, cell shape, and motility. Understanding these processes is essential for insights into wound healing and the metastasis of cancer cells .

Safety and Hazards

Propiedades

IUPAC Name |

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S.ClH/c1-4-14(5-2)17(15,16)12-8-6-11(7-9-12)10(3)13;/h6-10H,4-5,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZMWFQEOQCULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

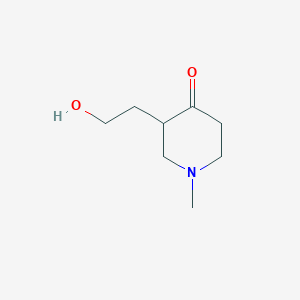

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Bromophenoxy)ethyl]amine hydrochloride](/img/structure/B1521121.png)

![2-[2-(2-Thienyl)ethyl]piperidine](/img/structure/B1521127.png)